Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC18628713
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N2O3 |
|---|---|
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | methyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O3/c1-10-13(12(14(17)18-2)16-9-15-10)19-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | ZFDOBXIWAVRHFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC=N1)C(=O)OC)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Pyrimidine Architecture
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, forms the scaffold of methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate. Substitutions at the 4-, 5-, and 6-positions introduce steric and electronic modifications that influence reactivity. The 5-benzyloxy group (-OCHCH) contributes steric bulk and potential for hydrogen bonding, while the 6-methyl group enhances hydrophobic interactions .
Dihedral Angles and Conformational Dynamics
X-ray crystallography of related pyrimidine derivatives reveals dihedral angles between the pyrimidine ring and substituents. For instance, in analogous structures, the benzene ring of the benzyloxy group forms a dihedral angle of approximately 52° with the pyrimidine core, optimizing - stacking interactions in crystal lattices . The methyl ester at position 4 adopts a planar configuration, with a torsion angle of 12.33° relative to the pyrimidine ring, balancing conjugation and steric strain .
Hydrogen Bonding and Crystal Packing
Intermolecular O–H⋯O and C–H⋯O interactions stabilize the crystal structure of pyrimidine derivatives. Methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate likely forms inversion dimers via hydrogen bonds, which stack into columns along crystallographic axes, as observed in structurally similar compounds .
Table 1: Molecular Properties of Methyl 5-Benzyloxy-6-Methyl-Pyrimidine-4-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | Methyl 6-methyl-5-phenylmethoxypyrimidine-4-carboxylate |
| Canonical SMILES | CC1=C(C(=NC=N1)C(=O)OC)OCC2=CC=CC=C2 |
| InChI Key | ZFDOBXIWAVRHFM-UHFFFAOYSA-N |
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 5-benzyloxy-6-methyl-pyrimidine-4-carboxylate involves multi-step strategies:
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Alkylation: Introducing the benzyloxy group via nucleophilic substitution using benzyl bromide or chloride under basic conditions.
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Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of acid catalysts (e.g., HSO) to form the methyl ester.
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Protection-Deprotection: Temporary masking of reactive sites (e.g., amines or hydroxyls) using groups like tert-butoxycarbonyl (Boc) to prevent side reactions.
Continuous Flow Synthesis
Industrial methods prioritize scalability and sustainability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times and byproduct formation. For example, microfluidic systems enable precise control over stoichiometry and temperature during alkylation and esterification.
Green Chemistry Considerations
Solvent selection critically impacts environmental footprint. Polar aprotic solvents like dimethylformamide (DMF) are being replaced by biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles.
Chemical Reactivity and Functional Group Transformations
Hydrolysis of the Methyl Ester
Treatment with aqueous sodium hydroxide (NaOH) hydrolyzes the ester to the carboxylic acid, a reaction pivotal for generating water-soluble derivatives:
The carboxylic acid intermediate serves as a precursor for amides and anhydrides.
Oxidation Reactions
Potassium permanganate (KMnO) oxidizes the methyl group at position 6 to a carboxylic acid under acidic conditions, expanding functional diversity.
Benzyloxy Group Hydrogenolysis
Catalytic hydrogenation (H, Pd/C) cleaves the benzyl ether to a hydroxyl group, enabling further functionalization.
Applications in Medicinal Chemistry and Drug Development
Role as a Pharmacophore
Pyrimidine derivatives are ubiquitous in FDA-approved drugs (e.g., antiviral agents, kinase inhibitors). The title compound’s benzyloxy and methyl groups enhance binding to hydrophobic pockets in target proteins.
Anticancer Activity
Structural analogs inhibit thymidylate synthase, a key enzyme in DNA synthesis. For example, 5-fluorouracil, a pyrimidine antimetabolite, underscores the therapeutic potential of this scaffold.
Table 2: Comparative Analysis of Pyrimidine-Based Drugs
| Drug | Target | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | Thymidylate synthase | Inhibits DNA synthesis |
| Imatinib | BCR-ABL kinase | Tyrosine kinase inhibition |
Prodrug Design
The methyl ester enhances lipophilicity, improving bioavailability. In vivo esterases hydrolyze the prodrug to the active carboxylic acid form.
Analytical Profiling and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: Peaks at δ 2.50–2.70 ppm (6-CH), δ 5.20–5.40 ppm (OCHCH), and δ 3.90 ppm (COOCH).
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C NMR: Carbonyl carbons appear at δ 165–170 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 258.27 [M+H].
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